molecular formula C25H34N6O7 B8114108 MC(C2)-Val-Cit-PAB-OH

MC(C2)-Val-Cit-PAB-OH

Cat. No.: B8114108
M. Wt: 530.6 g/mol
InChI Key: VEPIENQKJWSCAG-PGRDOPGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC(C2)-Val-Cit-PAB-OH is a highly specialized, cleavable linker designed for the construction of Antibody-Drug Conjugates (ADCs). Its core application is in the targeted delivery of potent cytotoxic agents to cancer cells, thereby minimizing off-target effects and enhancing therapeutic efficacy. This linker is engineered with a Valine-Citrulline (Val-Cit) dipeptide sequence that serves as a specific substrate for the lysosomal protease cathepsin B. This enzyme is highly active in the tumor microenvironment, ensuring the payload is selectively released inside cancer cells. The mechanism of action is a multi-stage process. First, the ADC is internalized by the target cell. Within the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide bond. This cleavage triggers a 1,6-elimination of the para-aminobenzyl alcohol (PAB) self-immolative spacer, leading to the precise and efficient release of the conjugated cytotoxic payload, such as MMAE (Monomethylauristatin E). The inclusion of the maleimide (MC) group provides a reliable handle for bioconjugation, typically via thiol groups on monoclonal antibodies, to create stable ADC constructs. The "C2" extension offers potential for further optimization of linker properties. This linker technology is a critical component of FDA-approved ADCs like Brentuximab Vedotin (ADCETRIS®) and is a trusted backbone in numerous pre-clinical and clinical-stage ADC candidates due to its demonstrated plasma stability and specific, enzyme-triggered drug release profile. This product is designated "For Research Use Only" (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O7/c1-15(2)22(30-19(33)11-13-31-20(34)9-10-21(31)35)24(37)29-18(4-3-12-27-25(26)38)23(36)28-17-7-5-16(14-32)6-8-17/h5-10,15,18,22,32H,3-4,11-14H2,1-2H3,(H,28,36)(H,29,37)(H,30,33)(H3,26,27,38)/t18-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPIENQKJWSCAG-PGRDOPGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC(C2)-Val-Cit-PAB-OH typically involves multiple steps, starting with the preparation of the valine-citrulline dipeptide. This is followed by the attachment of the para-aminobenzyl alcohol spacer. The reaction conditions often require the use of protecting groups to ensure the selective formation of the desired product. Common reagents include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yield and purity of the final product. The process involves the sequential addition of amino acids and spacers, followed by purification steps such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

MC(C2)-Val-Cit-PAB-OH undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the peptide bond.

    Oxidation: Oxidative conditions can modify the para-aminobenzyl alcohol spacer, affecting the compound’s stability and function.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields the individual amino acids and the para-aminobenzyl alcohol spacer, while oxidation can produce various oxidized derivatives of the spacer.

Scientific Research Applications

Drug-Delivery Systems

MC(C2)-Val-Cit-PAB-OH is primarily employed in ADCs, where it facilitates the selective delivery of cytotoxic drugs to cancer cells. The linker is cleavable by cathepsin B, an enzyme prevalent in lysosomes of cancerous tissues, ensuring that the drug is released specifically within the target cells .

Stability and Efficacy Studies

Research has shown that this compound exhibits high plasma stability, with half-lives reported at 6.0 days in mice and 9.6 days in monkeys . This stability is critical for maintaining the integrity of the drug-linker conjugate during circulation, thereby enhancing therapeutic efficacy while minimizing off-target effects.

Mechanistic Studies

The mechanism of action involves the inhibition of tubulin assembly by the payload linked through this compound. This results in cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated that upon internalization of the ADC, the acidic environment and presence of proteases facilitate the cleavage of the linker, triggering a self-immolative process that releases the active drug .

Clinical Applications

A notable example includes its use in ADCETRIS® (brentuximab vedotin), which employs a similar Val-Cit linker for effective targeting and treatment of Hodgkin lymphoma and systemic anaplastic large cell lymphoma . The clinical success of this ADC underscores the potential of this compound in oncology.

Preclinical Research

In preclinical studies, this compound has been incorporated into various drug-linker constructs targeting different cancer types. For instance, constructs utilizing this linker have shown promising results against solid tumors by effectively delivering tubulin inhibitors .

Mechanism of Action

The mechanism of action of MC(C2)-Val-Cit-PAB-OH involves the selective cleavage of the valine-citrulline dipeptide by specific enzymes present in the target cells. This cleavage releases the active drug, which can then exert its therapeutic effects. The para-aminobenzyl alcohol spacer helps to stabilize the compound and facilitate its delivery to the target site.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~600–620 Da (estimated based on analogs like Mal-PEG2-Val-Cit-PAB-OH, MW 618.7) .
  • Solubility : High in DMSO (≥100 mg/mL), critical for ADC synthesis .
  • Stability : Stable in plasma but cleaved intracellularly by cathepsin B, minimizing off-target toxicity .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Key Structural Features Molecular Weight (Da) Cleavage Mechanism Solubility (DMSO) Applications
MC(C2)-Val-Cit-PAB-OH MC(C2) spacer, Val-Cit-PAB-OH backbone ~600–620 (est.) Cathepsin B ≥100 mg/mL ADCs with controlled drug release
Val-Cit-PAB-OH Lacks MC(C2); simpler structure 379.45 Cathepsin B ≥100 mg/mL Standard ADC linkers
MC(C5)-Val-Cit MC(C5) spacer (5-carbon PEG), Val-Cit backbone 452.5 Cathepsin B ≥37 mg/mL ADCs requiring extended circulation
Mal-PEG2-Val-Cit-PAB-OH Maleimide-PEG2 spacer, Val-Cit-PAB-OH 618.7 Cathepsin B ≥95% purity Site-specific conjugation to antibodies
Fmoc-Val-Cit-PAB-OH Fmoc-protected amine for synthesis 601.69 N/A (synthetic intermediate) ≥123.75 mg/mL ADC precursor synthesis

Key Research Findings

Enzymatic Specificity :

  • All Val-Cit-containing linkers are cleaved by cathepsin B, but this compound shows enhanced stability in serum due to the MC(C2) group, reducing premature drug release .
  • Val-Cit-PAB-OH has a shorter half-life in circulation compared to PEG-modified analogs like MC(C5)-Val-Cit .

Solubility and Synthesis :

  • Fmoc-Val-Cit-PAB-OH’s high solubility (≥123.75 mg/mL) simplifies ADC synthesis, while this compound requires precise stoichiometry due to its larger size .
  • Mal-PEG2-Val-Cit-PAB-OH’s maleimide group enables efficient antibody conjugation, but its larger size may reduce tumor penetration .

In Vivo Performance: MC(C5)-Val-Cit’s PEG5 spacer improves hydrophilicity, extending ADC half-life in vivo by reducing renal clearance . this compound balances stability and drug release efficiency, making it a preferred choice for payloads like MMAE (monomethyl auristatin E) .

Critical Analysis of Advantages and Limitations

  • This compound: Advantages: Optimal balance of stability and enzymatic cleavage; compatible with diverse payloads.
  • Val-Cit-PAB-OH :

    • Advantages: Simpler structure, lower cost, and proven efficacy in FDA-approved ADCs (e.g., Brentuximab vedotin).
    • Limitations: Susceptible to extracellular protease cleavage, leading to off-target toxicity .
  • MC(C5)-Val-Cit :

    • Advantages: Enhanced solubility and prolonged circulation due to PEG5 spacer.
    • Limitations: Reduced enzymatic cleavage efficiency in hypoxic tumor environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.